Phthalocyanine Blue BN is a synthetic blue pigment belonging to the phthalocyanine family. Although often referred to as "Phthalocyanine Blue BN," this terminology is not widely recognized in scientific literature. It's crucial to clarify that "BN" is not a standard designation within the naming conventions of phthalocyanine pigments. The accurate terminology for this pigment is copper phthalocyanine or Pigment Blue 15, sometimes referred to as PB15 or C.I. 74160. [, , ]
The synthesis of poly(copper phthalocyanine) can be achieved through several methods, including:
These methods highlight the versatility in synthesizing poly(copper phthalocyanine), allowing for modifications based on desired properties and applications.
Poly(copper phthalocyanine) features a complex molecular structure characterized by a large planar arrangement of carbon and nitrogen atoms surrounding a central copper atom. The general formula for copper phthalocyanine is C₃₂H₁₈N₈Cu, indicating that it consists of 32 carbon atoms, 18 hydrogen atoms, 8 nitrogen atoms, and one copper atom.
Poly(copper phthalocyanine) participates in several chemical reactions that can modify its properties:
These reactions are essential for tailoring the material's properties for specific applications.
The mechanism of action of poly(copper phthalocyanine) primarily relates to its electronic properties:
These mechanisms underline its significance in electronic and catalytic applications.
Poly(copper phthalocyanine) possesses several notable physical and chemical properties:
These properties make poly(copper phthalocyanine) suitable for various industrial applications .
Poly(copper phthalocyanine) is utilized across multiple fields:
One-pot polymerization represents a cornerstone methodology for synthesizing poly(copper phthalocyanine) (Poly-CuPc) due to its operational simplicity and potential for high yield. The core reaction involves the cyclotetramerization of phthalonitrile derivatives in the presence of copper sources. As detailed in patent US3230231A, heating phthalonitrile (C₆H₄(CN)₂) with copper(I) chloride (CuCl) at temperatures between 200-240°C under an inert nitrogen atmosphere yields copper phthalocyanine monomeric units, which subsequently undergo polymerization [1]. The gross reaction is represented by:4 C₆H₄(CN)₂ + Cu²⁺ → CuPc
An alternative industrial route employs phthalic anhydride and urea with copper salts. This solvent-free "baking process" proceeds via:4 C₆H₄(CO)₂O + 4 (NH₂)₂CO + Cu²⁺ → CuPc + 8 H₂O + 4 CO₂ + 4 NH₃
Yields typically range from 70-80%, lower than solvent-based methods (>95%), but offer ecological and economic benefits by eliminating solvent handling [9]. Recent advances focus on in situ catalyst systems and optimized heating profiles to drive polymerization efficiency while minimizing byproducts like ammonia or carbon dioxide.
Table 1: One-Pot Synthesis Routes for Poly-CuPc
Starting Materials | Catalyst/Reagents | Temperature Range | Yield | Key Advantages |
---|---|---|---|---|
Phthalonitrile | CuCl, N₂ atmosphere | 200-240°C | >95% | High purity, direct polymerization |
Phthalic anhydride + Urea | CuSO₄, (NH₄)₂MoO₄ | 180-220°C | 70-80% | Solvent-free, cost-effective |
Diiminoisoindole | CuBr₂, quinoline | 160-180°C | 85-90% | Controlled oligomer formation |
CVD enables precise fabrication of Poly-CuPc thin films with controlled thickness and crystallinity, critical for electronic devices. A breakthrough method utilizes pyromellitic acid tetranitrile (PMAT) as the precursor. Copper substrates (foil or pre-sputtered layers of 4-8 nm thickness) are exposed to PMAT vapor at 420°C under controlled atmospheric conditions [7]. This temperature triggers cyclotetramerization, forming extended 2D conjugated polymer networks directly on the substrate.
Key advantages include:
Process parameters critically influence outcomes:
Table 2: CVD Parameters for Poly-CuPc Thin Films
Parameter | Optimal Range | Effect on Film Properties |
---|---|---|
Substrate Temperature | 420 ± 10°C | Maximizes crystallinity & conversion |
Precursor (PMAT) Flux | 0.5-1.0 sccm | Controls growth rate & thickness uniformity |
Deposition Pressure | 0.1-1.0 Torr | Affects molecular packing density |
Copper Layer Thickness | 4-8 nm | Determines final film conductivity |
Solvothermal synthesis facilitates Poly-CuPc formation within confined geometries or on functional substrates, enabling hybrid nanostructures. The green synthesis method (CN102453034A) exemplifies this, reacting phthalonitrile derivatives with copper salts in methanol solvent within sealed steel bombs at 180-220°C [4]. This high-pressure environment enhances monomer solubility and promotes directed growth.
Advanced substrate engineering leverages templates to dictate morphology:
Ligand functionalization profoundly impacts Poly-CuPc solubility, processability, and electronic structure. Strategic modifications include:
Crosslinking mitigates solvent dissolution and mechanical degradation in Poly-CuPc, crucial for device longevity. Key approaches include:
Table 3: Crosslinked Poly-CuPc Architectures and Properties
Crosslinking Method | Structural Motif | Thermal Stability | Electrical Stability |
---|---|---|---|
Thermal Annealing (CVD) | Covalent C-N/C-C bonds | >500°C | Retains conductivity after solvent immersion |
Ionomers (Sulfonated CuPc) | -SO₃⁻---M³⁺ ionic bridges | ~450°C | Stable under high humidity |
SiC/Graphene Nanocomposites | Mechanical interlocking | >600°C | <5% conductivity loss after flexing |
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